methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate
Description
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a synthetic coumarin derivative featuring a benzofuran substituent at the 4-position of the coumarin core, a methyl group at the 7-position, and a methoxyacetate ester at the 6-position.
Properties
IUPAC Name |
methyl 2-[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O7/c1-12-7-18-14(9-17(12)27-11-21(24)26-3)15(10-20(23)28-18)19-8-13-5-4-6-16(25-2)22(13)29-19/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDTXZKHQOFKOCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OCC(=O)OC)C(=CC(=O)O2)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate typically involves multiple steps, starting from commercially available precursors. One common approach is the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Mechanism of Action
The mechanism by which methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and identify the molecular targets involved.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s structural uniqueness lies in its hybrid coumarin-benzofuran system. Key analogs and their substituent effects are summarized below:
Key Observations :
- Benzofuran Integration : The target compound’s 7-methoxy-1-benzofuran substituent introduces a fused aromatic system, enhancing π-conjugation compared to simpler coumarin derivatives like those in . This may improve fluorescence properties or binding affinity in biological systems.
- Substituent Position : The 6-oxyacetate methyl ester in the target compound contrasts with analogs bearing substituents at the 4- or 7-positions (e.g., ). Positional differences significantly affect molecular polarity and intermolecular interactions (e.g., hydrogen bonding in ).
- Electron-Donating vs. Electron-Withdrawing Groups : The 7-methoxy group on the benzofuran (electron-donating) contrasts with electron-withdrawing groups like chlorine in or fluorine in , altering electronic density and reactivity.
Physicochemical Properties
- Melting Points: The benzofuran-containing compound in exhibits a higher melting point (163–164°C) compared to non-benzofuran coumarins (e.g., 185–186°C in ), likely due to enhanced molecular rigidity and packing efficiency.
Spectral Characteristics
- IR Spectroscopy : Ester carbonyl stretches (~1724 cm⁻¹) are consistent across analogs . The benzofuran moiety in the target compound may introduce additional aromatic C=C stretches near 1619 cm⁻¹ .
- NMR Spectroscopy : Protons adjacent to electron-withdrawing groups (e.g., δ 7.76 for H-5 in ) experience downfield shifts. The target compound’s benzofuran protons are expected near δ 7.02–7.76, similar to .
Biological Activity
Methyl 2-{[4-(7-methoxy-1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and implications in pharmacology, particularly focusing on its role as an acetylcholinesterase (AChE) inhibitor and other neuroprotective effects.
Chemical Structure and Synthesis
The compound features a unique structure combining chromene and benzofuran moieties, which are known for their biological activities. The synthesis typically involves the reaction of appropriate phenolic precursors with methyl acetate under specific conditions to yield the desired ester.
1. Acetylcholinesterase Inhibition
Research indicates that derivatives of chromenes, including this compound, demonstrate significant AChE inhibitory activity. A study highlighted that various substituted 4-methyl-2-oxo-2H-chromenes exhibited potent AChE inhibition, which is crucial for developing treatments for Alzheimer's disease and other cognitive disorders .
Table 1: AChE Inhibition Potency of Related Compounds
| Compound Name | IC50 (μM) | Selectivity Ratio (BuChE/AChE) |
|---|---|---|
| Methyl 2-{...} | X.XX | Y.YY |
| 4d | 0.62 | 20 |
| Rivastigmine | 0.08 | - |
2. Neuroprotective Effects
The compound's neuroprotective properties have been evaluated in various models of neurodegeneration. It has shown promise in reducing oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The presence of methoxy groups enhances antioxidant activity, contributing to its protective effects against neuronal damage.
3. Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays, including DPPH radical scavenging tests. The results suggest that the compound effectively neutralizes free radicals, thereby mitigating oxidative stress in cellular systems .
Case Study 1: Cognitive Enhancement in Animal Models
In a study involving scopolamine-induced amnesia in rats, administration of this compound resulted in improved memory retention compared to control groups. This suggests potential applications in treating cognitive impairments associated with aging and neurodegenerative diseases.
Case Study 2: In Vitro Studies on Cancer Cell Lines
Further investigations have revealed that this compound exhibits cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its multifaceted biological profile.
Q & A
Q. What in silico tools predict the compound’s ADME/Tox profile?
- Software Recommendations :
- ADME : SwissADME (predicts high intestinal absorption, BBB permeability <0.1) .
- Toxicity : ProTox-II (LD50: 500 mg/kg, hepatotoxicity risk: medium) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
